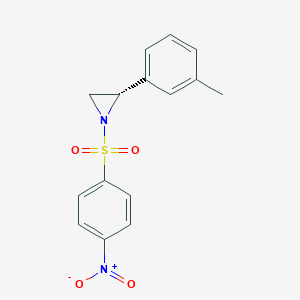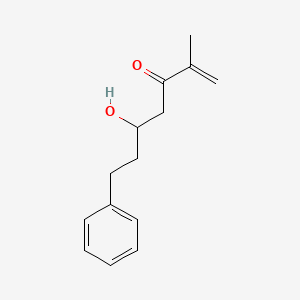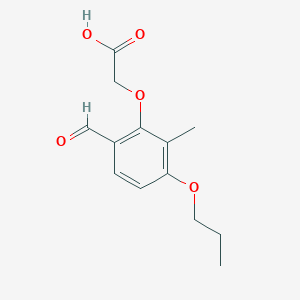![molecular formula C30H26ClFN4O B12521163 1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2’-[(dimethylamino)methyl]-3-fluoro[1,1’-biphenyl]-4-yl]-3-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a naphthalene moiety, and a biphenyl group with specific substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2’-[(dimethylamino)methyl]-3-fluoro[1,1’-biphenyl]-4-yl]-3-methyl- involves multiple steps, including the formation of the pyrazole ring, the introduction of the naphthalene and biphenyl groups, and the incorporation of specific substituents. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts. The reaction conditions typically involve controlled temperatures, specific solvents, and purification steps to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2’-[(dimethylamino)methyl]-3-fluoro[1,1’-biphenyl]-4-yl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2’-[(dimethylamino)methyl]-3-fluoro[1,1’-biphenyl]-4-yl]-3-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2’-[(dimethylamino)methyl]-3-fluoro[1,1’-biphenyl]-4-yl]-3-methyl- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl): A related compound with a similar pyrazole ring structure.
4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid: Another compound with a pyrazole ring and different substituents.
Uniqueness
1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2’-[(dimethylamino)methyl]-3-fluoro[1,1’-biphenyl]-4-yl]-3-methyl- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C30H26ClFN4O |
|---|---|
Poids moléculaire |
513.0 g/mol |
Nom IUPAC |
2-(6-chloronaphthalen-2-yl)-N-[4-[2-[(dimethylamino)methyl]phenyl]-2-fluorophenyl]-5-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C30H26ClFN4O/c1-19-14-29(36(34-19)25-12-9-20-15-24(31)11-8-21(20)16-25)30(37)33-28-13-10-22(17-27(28)32)26-7-5-4-6-23(26)18-35(2)3/h4-17H,18H2,1-3H3,(H,33,37) |
Clé InChI |
MTGLNKLJXIUNBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)C(=O)NC2=C(C=C(C=C2)C3=CC=CC=C3CN(C)C)F)C4=CC5=C(C=C4)C=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(2-methylpropyl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12521105.png)
![4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid](/img/structure/B12521109.png)


![2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12521131.png)
![2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B12521137.png)

![5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane](/img/structure/B12521149.png)
![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)

